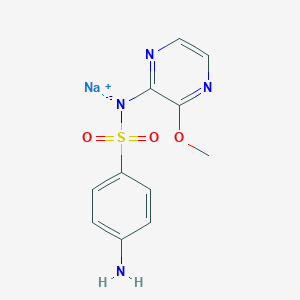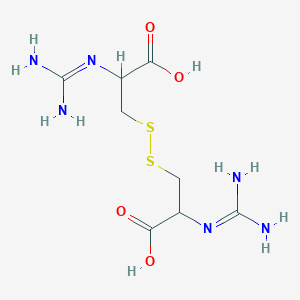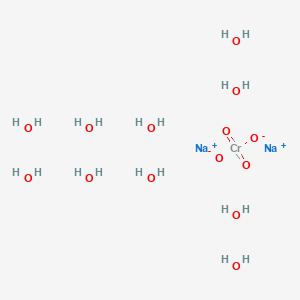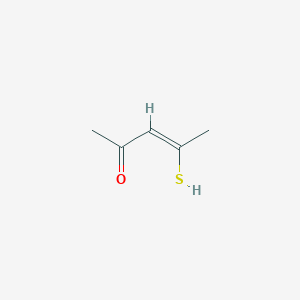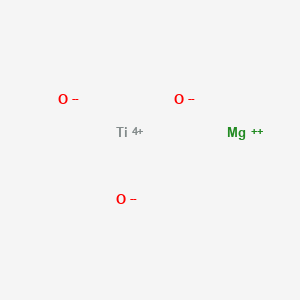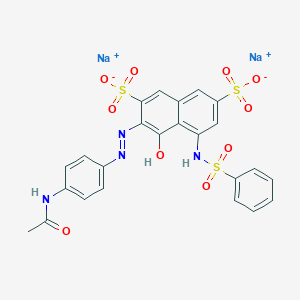
Potassium L-aspartate
Overview
Description
Potassium aspartate is a compound formed by the combination of potassium and aspartic acid. It is commonly used as a dietary supplement to provide potassium, an essential mineral that plays a crucial role in various physiological processes, including maintaining fluid balance, nerve signaling, and muscle contractions . Aspartic acid, on the other hand, is a non-essential amino acid involved in the synthesis of proteins and the urea cycle .
Scientific Research Applications
Potassium aspartate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Plays a role in cellular metabolism and energy production.
Medicine: Used as a supplement to treat potassium deficiency and hyperammonemia.
Mechanism of Action
Safety and Hazards
It is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye when handling Potassium L-aspartate . Personal protective equipment and chemical impermeable gloves should be used . Adequate ventilation should be ensured and all sources of ignition should be removed .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium aspartate can be synthesized by reacting aspartic acid with potassium hydroxide. The reaction typically involves dissolving aspartic acid in water and then adding potassium hydroxide to the solution. The mixture is then heated to promote the reaction, resulting in the formation of potassium aspartate .
Industrial Production Methods
Industrial production of potassium aspartate often involves the crystallization of the compound to improve its solubility and stability. The process includes recrystallization of aspartic acid followed by the addition of potassium hydroxide. The resulting solution is then filtered, and the filtrate is subjected to drying and crystallization to obtain pure potassium aspartate .
Chemical Reactions Analysis
Types of Reactions
Potassium aspartate undergoes various chemical reactions, including:
Deamination: The removal of an amino group from aspartic acid, resulting in the formation of fumaric acid and ammonia.
Substitution: The replacement of the amino group with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium aspartate can be oxidized using agents like hydrogen peroxide.
Reducing Agents: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution Reactions: These reactions often require catalysts and specific pH conditions to proceed efficiently.
Major Products Formed
Fumaric Acid: Formed during the deamination of aspartic acid.
Comparison with Similar Compounds
Potassium aspartate can be compared with other potassium supplements such as:
Potassium Chloride: Commonly used to treat hypokalemia but lacks the additional benefits provided by aspartic acid.
Potassium Citrate: Used to prevent kidney stones and treat acidosis but does not offer the same metabolic benefits as potassium aspartate.
Magnesium Aspartate: Provides both magnesium and aspartic acid, offering benefits for muscle function and energy production.
Potassium aspartate is unique in that it combines the benefits of potassium and aspartic acid, making it a versatile compound with applications in various fields.
Properties
CAS No. |
14007-45-5 |
|---|---|
Molecular Formula |
C4H7NO4.K C4H7KNO4 |
Molecular Weight |
172.20 g/mol |
IUPAC Name |
dipotassium;(2S)-2-aminobutanedioate |
InChI |
InChI=1S/C4H7NO4.K/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/t2-;/m0./s1 |
InChI Key |
YTDJTZGUTCBZCT-DKWTVANSSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(=O)O.[K] |
SMILES |
C(C(C(=O)[O-])N)C(=O)[O-].[K+].[K+] |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)O.[K] |
| 14007-45-5 1115-63-5 64723-18-8 2001-89-0 |
|
Related CAS |
2001-89-0 1115-63-5 |
Synonyms |
(+-)-Aspartic Acid (R,S)-Aspartic Acid Ammonium Aspartate Aspartate Aspartate Magnesium Hydrochloride Aspartate, Ammonium Aspartate, Calcium Aspartate, Dipotassium Aspartate, Disodium Aspartate, Magnesium Aspartate, Monopotassium Aspartate, Monosodium Aspartate, Potassium Aspartate, Sodium Aspartic Acid Aspartic Acid, Ammonium Salt Aspartic Acid, Calcium Salt Aspartic Acid, Dipotassium Salt Aspartic Acid, Disodium Salt Aspartic Acid, Hydrobromide Aspartic Acid, Hydrochloride Aspartic Acid, Magnesium (1:1) Salt, Hydrochloride, Trihydrate Aspartic Acid, Magnesium (2:1) Salt Aspartic Acid, Magnesium-Potassium (2:1:2) Salt Aspartic Acid, Monopotassium Salt Aspartic Acid, Monosodium Salt Aspartic Acid, Potassium Salt Aspartic Acid, Sodium Salt Calcium Aspartate Dipotassium Aspartate Disodium Aspartate L Aspartate L Aspartic Acid L-Aspartate L-Aspartic Acid Magnesiocard Magnesium Aspartate Mg-5-Longoral Monopotassium Aspartate Monosodium Aspartate Potassium Aspartate Sodium Aspartate |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

